3-Iodo-8-methylimidazo[1,2-a]pyridine
Overview
Description
3-Iodo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H7IN2. It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic structure containing both imidazole and pyridine rings.
Mechanism of Action
Target of Action
3-Iodo-8-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant potency against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with their targets to exert their effects
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to influence a broad range of biological activities .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, which can alter the function of the target biomolecules .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against certain types of cells . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable solvent such as chloroform. The reaction proceeds through the substitution of a hydrogen atom at the C-3 position with an iodine atom .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-a]pyridine derivative .
Scientific Research Applications
3-Iodo-8-methylimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of 3-Iodo-8-methylimidazo[1,2-a]pyridine.
3-Bromo-8-methylimidazo[1,2-a]pyridine: Another halogenated derivative with similar properties.
8-Methylimidazo[1,2-a]pyridine: The parent compound without halogen substitution.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its non-halogenated or differently halogenated counterparts. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3-iodo-8-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKAHQYWBXCYBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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